molecular formula C28H23ClFNO4S B300532 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300532
M. Wt: 524 g/mol
InChI Key: KOVHAMRDJDRMSK-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as AMTZD, is a thiazolidinedione derivative that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in its ability to inhibit cancer cell growth.

Mechanism of Action

The mechanism of action of 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its ability to inhibit the activity of the enzyme PPARγ, which is involved in regulating cell growth and differentiation. By inhibiting PPARγ activity, 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, and anti-inflammatory effects. Additionally, 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit cancer cell growth, which makes it a promising candidate for further research into cancer treatments. However, one limitation of using 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including further studies into its mechanism of action and its potential use in treating other diseases such as inflammation and diabetes. Additionally, further research into the toxicity of 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its potential side effects will be important for determining its suitability for use in human patients.

Synthesis Methods

The synthesis of 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves several steps, including the condensation of 3-allyl-4-hydroxybenzaldehyde with 5-methoxy-2-nitrobenzyl bromide, followed by reduction of the nitro group and protection of the resulting amine. The protected amine is then reacted with 2-chloro-6-fluorobenzyl bromide and thiazolidinedione to yield 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In particular, 5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells.

properties

Product Name

5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C28H23ClFNO4S

Molecular Weight

524 g/mol

IUPAC Name

(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C28H23ClFNO4S/c1-3-8-20-13-19(14-24(34-2)26(20)35-17-18-9-5-4-6-10-18)15-25-27(32)31(28(33)36-25)16-21-22(29)11-7-12-23(21)30/h3-7,9-15H,1,8,16-17H2,2H3/b25-15-

InChI Key

KOVHAMRDJDRMSK-MYYYXRDXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C\3/C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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